6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine
Description
6-(4-Chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine is a pyridazine derivative featuring a chlorophenyl group at position 6 and a morpholine-containing propylamine substituent at position 3. Its molecular formula is C₁₇H₂₀ClN₅O, with a molecular weight of 345.8 g/mol. The morpholinylpropyl chain introduces polarity and hydrogen-bonding capacity, which may influence solubility and target interactions .
For example, 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine (a structurally related compound) is prepared by reacting 3,6-dichloropyridazine with 4-chlorophenylhydrazine under controlled conditions . Substitution of the morpholinylpropyl group likely involves coupling reactions with a pre-functionalized propylamine intermediate.
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-15-4-2-14(3-5-15)16-6-7-17(21-20-16)19-8-1-9-22-10-12-23-13-11-22/h2-7H,1,8-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNJNQKBRSGLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases. Notably:
-
Anticancer Activity :
- Mechanism : Research indicates that compounds similar to 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine may inhibit specific protein kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain types of cancer .
- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties :
- Neurological Applications :
Pharmacological Insights
The pharmacological profile of 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine includes:
- Selectivity and Potency :
- Bioavailability and Metabolism :
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine are contextualized below through comparisons with analogous pyridazine and heterocyclic derivatives.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Reported Biological Activities | Key Differences |
|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl, morpholinylpropyl | 345.8 | Hypothesized CNS activity (unconfirmed) | Unique morpholine-propyl linkage |
| 6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine | 4-Chlorophenyl, chloro | 256.1 | Antimicrobial (broad-spectrum) | Lacks morpholine; simpler substituents |
| 6-((4-Chlorobenzyl)sulfonyl)-N-[3-(2-ethylpiperidin-1-yl)propyl]pyridazin-3-amine | Sulfonyl, ethylpiperidine | 449.0 | Antimicrobial (MIC: 2–5 μM vs. S. aureus) | Sulfonyl group enhances solubility |
| N-[3-(Morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide | Pyrazole core, diphenyl, carboxamide | 405.5 | Dopamine receptor modulation | Pyrazole vs. pyridazine core |
| 6-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine | Piperazine-sulfonyl, methylpyridyl | 484.6 | Anticancer (in vitro IC₅₀: 10–20 μM) | Piperazine-sulfonyl enhances target affinity |
Key Insights from Comparative Analysis:
Impact of Substituents on Bioactivity: The morpholinylpropyl group in the target compound may improve blood-brain barrier penetration compared to simpler amines (e.g., 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine) . Sulfonyl-containing derivatives (e.g., ) exhibit stronger antimicrobial activity due to sulfonyl’s electron-withdrawing effects, which stabilize binding to bacterial enzymes .
Core Heterocycle Differences :
- Pyridazine derivatives (target compound) vs. pyrimidines (e.g., ) or pyrazoles (): Pyridazines’ electron-deficient aromatic rings favor interactions with ATP-binding pockets in kinases, whereas pyrimidines are more common in antiviral agents .
Solubility and Pharmacokinetics :
- The piperazine-sulfonyl group in ’s compound increases water solubility, critical for oral bioavailability. In contrast, the target compound’s morpholinylpropyl chain balances lipophilicity and polarity, making it suitable for dual CNS/peripheral targets .
Research Findings and Hypotheses
- Antimicrobial Potential: While the target compound lacks direct antimicrobial data, its structural similarity to sulfonyl-pyridazine derivatives () suggests moderate activity. However, the absence of a sulfonyl group may reduce potency against Gram-positive bacteria .
- CNS Applications: Morpholine derivatives (e.g., ) are known to interact with dopamine receptors. The target compound’s morpholinylpropyl group positions it as a candidate for neurodegenerative disease research, though in vitro validation is needed .
- Anticancer Activity : Pyridazines with bulky substituents (e.g., ) show cytotoxicity via kinase inhibition. The target compound’s chlorophenyl group may confer similar pro-apoptotic effects, but this remains speculative without empirical data .
Biological Activity
The compound 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine is a pyridazinamine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15ClN4O
- Molecular Weight : 288.75 g/mol
- LogP (octanol-water partition coefficient) : 4.3, indicating moderate lipophilicity.
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 7
This structure suggests that the compound may exhibit significant interactions with biological targets due to its multiple functional groups.
Antiparasitic Activity
Recent research has indicated that similar compounds within the pyridazinamine class show promising antiparasitic activity. For instance, derivatives targeting PfATP4 have demonstrated efficacy in inhibiting Na-ATPase activity in Plasmodium falciparum, which is crucial for malaria treatment . Although specific data on the compound is limited, its structural similarities suggest potential activity against malaria parasites.
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of nitrogen heterocycles have been well-documented. Compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, pyrrole benzamide derivatives exhibited MIC values between 3.12 and 12.5 μg/mL against these pathogens . Given the presence of a chlorophenyl group in our compound, it is plausible that it may also exhibit similar antibacterial properties.
The mechanisms by which pyridazinamines exert their biological effects often involve enzyme inhibition or interference with cellular processes. For example, compounds targeting ATPases or other metabolic enzymes can disrupt essential functions in parasites or bacteria, leading to cell death or growth inhibition .
Study on Structural Modifications
A study focusing on the optimization of dihydroquinazolinone derivatives demonstrated that incorporating polar functionalities improved aqueous solubility while maintaining metabolic stability and antiparasitic activity . This highlights the importance of structural modifications in enhancing biological activity.
In Vivo Efficacy
In vivo studies using mouse models have shown that certain pyridazinamine derivatives can significantly reduce parasitemia levels in malaria-infected mice. For instance, a compound with a similar scaffold achieved a 30% reduction in parasitemia at a dosage of 40 mg/kg . This suggests that our compound may also possess similar in vivo efficacy pending further investigation.
Data Table: Comparative Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
